Confirmed Structural Identity and Chromatographic Behavior as Ranolazine Impurity D
This compound is chemically and regulatorily defined as Ranolazine USP Related Compound D, an impurity of the anti-anginal drug Ranolazine . Its structural identity, characterized by IR, MS, and NMR spectroscopy, and its chromatographic behavior are distinct from other Ranolazine-related impurities like Impurity B (CAS 95635-56-6) or Impurity C (CAS 1026723-45-4) [1]. The USP monograph for Ranolazine specifies this compound as a reference standard for use in system suitability tests and impurity quantification . It is used to establish resolution between Ranolazine and its related compounds in HPLC methods, with a reported relative retention time (RRt) of 0.86 for a related dimer impurity, demonstrating its unique chromatographic profile [2].
| Evidence Dimension | Analytical Identity and Use Case |
|---|---|
| Target Compound Data | USP Reference Standard; used for system suitability and impurity quantification; characterized structure [REFS-1, REFS-2]. |
| Comparator Or Baseline | Ranolazine Impurity B (CAS 95635-56-6): Different chemical structure, different chromatographic retention time, and a separate USP reference standard. |
| Quantified Difference | Defined as a distinct, non-interchangeable impurity marker in the USP monograph for Ranolazine. |
| Conditions | USP compendial methods for Ranolazine analysis. |
Why This Matters
This ensures compliance with global pharmacopeial standards and prevents regulatory rejection due to incorrect impurity identification.
- [1] Bui, T. T., et al. (2024). Nghiên cứu tổng hợp các tạp chất liên quan của ranolazin. Journal of Pharmacy and Medicine. Describes synthesis and characterization (IR, MS, NMR) of Ranolazine impurities A, B, C, and D. View Source
- [2] Google Patents. (2009). Highly pure ranolazine or a pharmaceutically acceptable salt thereof. Patent Application WO2009139003A1. Describes dimer impurity-3 resolved from ranolazine by HPLC with an RRt of 0.86. View Source
